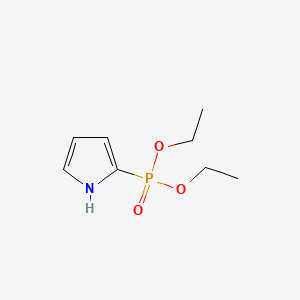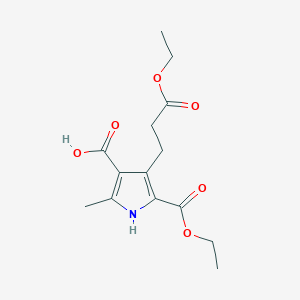![molecular formula C7H4Cl2N2 B12891020 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system with chlorine atoms at the 3 and 6 positions, making it a valuable scaffold for the development of new chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrrolo[2,3-b]pyridines with various functional groups.
- N-oxides and amines derived from oxidation and reduction reactions .
Applications De Recherche Scientifique
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound can inhibit cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking chlorine substituents.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system, often used in medicinal chemistry.
1H-Pyrrolo[3,2-b]pyridine: A structural isomer with different ring fusion, leading to distinct chemical properties.
Uniqueness: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for developing new chemical entities with potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H4Cl2N2 |
|---|---|
Poids moléculaire |
187.02 g/mol |
Nom IUPAC |
3,6-dichloro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) |
Clé InChI |
RZHIDBIWOZDPAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CN2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)


![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)





![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)




